

Application Notes and Protocols for the Multi-Step Synthesis of C18H16BrFN2OS

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Compound of Interest		
Compound Name:	C18H16BrFN2OS	
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Abstract

This document provides a comprehensive protocol for the multi-step synthesis of the thiazole derivative with the molecular formula **C18H16BrFN2OS**, identified as N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide. The synthesis is accomplished through a robust three-step process commencing with the Hantzsch synthesis of a substituted 2-aminothiazole, followed by acylation and a final nucleophilic substitution. Detailed experimental procedures, quantitative data, and visual workflows are presented to guide researchers in the fields of medicinal chemistry and drug development.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] [5] The 2-aminothiazole scaffold, in particular, serves as a versatile intermediate for the synthesis of various bioactive agents.[6] The protocol outlined herein describes a reproducible and efficient pathway for the synthesis of a novel N-substituted thiazole acetamide, a compound of interest for further biological evaluation.

Data Presentation



The following table summarizes the key quantitative data for the three-step synthesis of **C18H16BrFN2OS**.

Step	Reaction	Starting Materials	Key Reagents	Product	Molecular Formula of Product	Yield (%)
1	Hantzsch Thiazole Synthesis	p- Bromoacet ophenone, Thiourea	lodine	4-(4- bromophen yl)thiazol- 2-amine	C9H7BrN2 S	~85
2	Acylation	4-(4- bromophen yl)thiazol- 2-amine	Chloroacet yl chloride, Triethylami ne	N-(4-(4- bromophen yl)thiazol- 2-yl)-2- chloroacet amide	C11H8BrCl N2OS	~80
3	Nucleophili c Substitutio n	N-(4-(4- bromophen yl)thiazol- 2-yl)-2- chloroacet amide, 4- fluoroanilin e	Potassium carbonate	N-(4-(4- bromophen yl)thiazol- 2-yl)-2-((4- fluorophen yl)amino)a cetamide	C18H16Br FN2OS	~75

Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

This step employs the Hantzsch thiazole synthesis for the cyclization of an α -haloketone and thiourea.[7][8]

Materials:



- p-Bromoacetophenone (0.1 mol, 19.9 g)
- Thiourea (0.2 mol, 15.2 g)
- lodine (0.1 mol, 25.4 g)
- Ethanol

Procedure:

- A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.[9]
- The mixture is refluxed in ethanol for 12 hours.[9]
- After cooling, the reaction mixture is poured into ice-cold water.
- The resulting solid is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then with water.
- The crude product is recrystallized from ethanol to yield 4-(4-bromophenyl)thiazol-2-amine as a solid.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II)

This step involves the acylation of the 2-amino group of the thiazole intermediate.[10][11]

Materials:

- 4-(4-bromophenyl)thiazol-2-amine (0.05 mol, 12.75 g)
- Chloroacetyl chloride (0.075 mol, 8.47 g, 6.0 mL)
- Triethylamine (0.075 mol, 7.59 g, 10.4 mL)
- Chloroform



Procedure:

- In a flask, dissolve chloroacetyl chloride (0.075 mol) in chloroform.
- Cool the solution in an ice bath.
- Add a solution of 4-(4-bromophenyl)thiazol-2-amine (0.05 mol) in chloroform dropwise to the cooled mixture with stirring.[9]
- Add triethylamine dropwise as an acid scavenger.
- Reflux the reaction mixture for 2-3 hours.[9]
- After cooling, pour the mixture into ice-cold water.
- The precipitate formed is filtered, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide (Final Product)

The final product is obtained through a nucleophilic substitution reaction.

Materials:

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol, 3.32 g)
- 4-fluoroaniline (0.02 mol, 2.22 g, 1.9 mL)
- Potassium carbonate (anhydrous)
- Acetone

Procedure:

 A mixture of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol), the corresponding substituted aniline (in this case, 4-fluoroaniline, 0.02 mol), and anhydrous



potassium carbonate in acetone is refluxed for 7-8 hours.[9]

- The progress of the reaction is monitored by thin-layer chromatography.
- After completion, the solvent is removed under reduced pressure.
- The residue is washed with water and the resulting solid is filtered and dried.
- The final product is purified by recrystallization to afford N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide.

Mandatory Visualizations

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